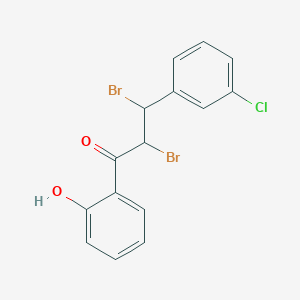
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is a complex organic compound that features multiple functional groups, including bromine, chlorine, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the propanone backbone.
Chlorination: Addition of a chlorine atom to the phenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a reagent in chemical manufacturing.
作用機序
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-fluorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(2-hydroxyphenyl)
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
649739-69-5 |
|---|---|
分子式 |
C15H11Br2ClO2 |
分子量 |
418.51 g/mol |
IUPAC名 |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H11Br2ClO2/c16-13(9-4-3-5-10(18)8-9)14(17)15(20)11-6-1-2-7-12(11)19/h1-8,13-14,19H |
InChIキー |
DZSLHUNXZBOOHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
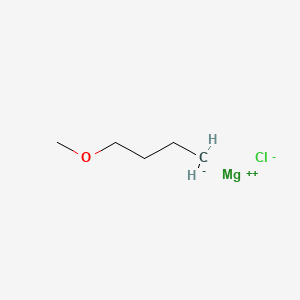
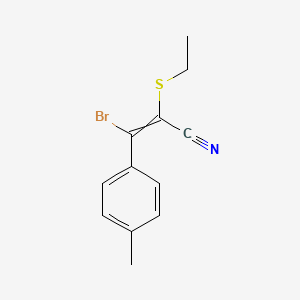
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
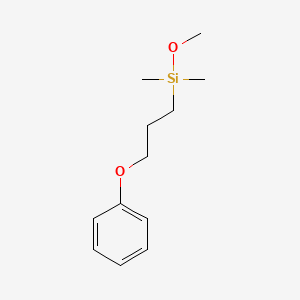
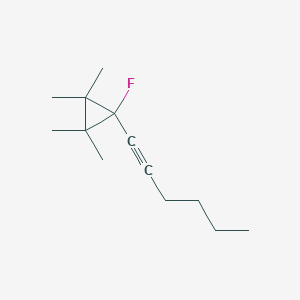
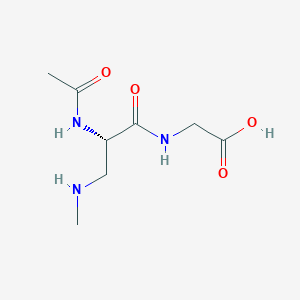
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
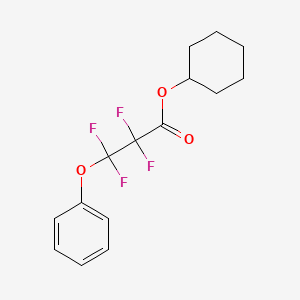
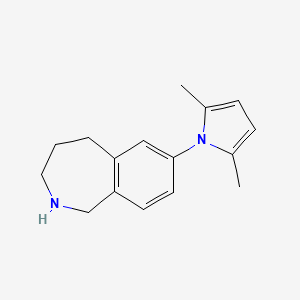
![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
